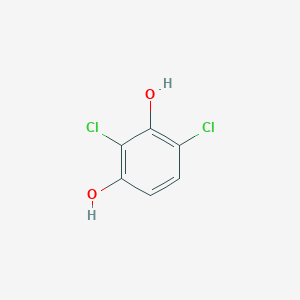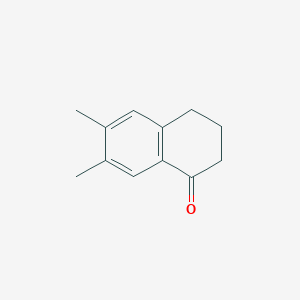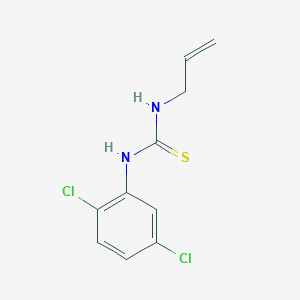
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio-, also known as allylthiourea (ATU), is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme catalase, which plays a crucial role in the breakdown of hydrogen peroxide in cells. ATU has been used in various fields of research, including biochemistry, physiology, and pharmacology, to study the effects of catalase inhibition on cellular processes.
作用機序
ATU works by inhibiting the activity of catalase, which is an enzyme that breaks down hydrogen peroxide in cells. Hydrogen peroxide is a reactive oxygen species that can cause oxidative damage to cells if it is not properly broken down. By inhibiting catalase, ATU increases the levels of hydrogen peroxide in cells, leading to oxidative stress and DNA damage.
生化学的および生理学的効果
ATU has been shown to induce oxidative stress and DNA damage in cells, leading to cell death. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, ATU has been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
実験室実験の利点と制限
ATU has several advantages as a research tool. It is a potent inhibitor of catalase, which allows researchers to study the effects of catalase inhibition on cellular processes. It is also relatively inexpensive and easy to synthesize. However, ATU also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on cellular processes can be complex and difficult to interpret.
将来の方向性
There are several areas of future research that could be pursued with ATU. One area is the development of catalase inhibitors as potential anticancer agents. Another area is the study of the effects of catalase inhibition on aging and age-related diseases. Additionally, further research could be done to elucidate the complex effects of ATU on cellular processes and to identify potential therapeutic targets for the treatment of diseases such as cancer and neurodegenerative disorders.
合成法
ATU can be synthesized through a multi-step process that involves the reaction of allylamine with carbon disulfide to form allylthiocarbamate, which is then treated with hydrochloric acid to yield ATU. This synthesis method has been widely used in the production of ATU for research purposes.
科学的研究の応用
ATU has been used extensively in scientific research to study the effects of catalase inhibition on cellular processes. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. ATU has also been used to study the role of catalase in cancer cells and the potential use of catalase inhibitors as anticancer agents.
特性
CAS番号 |
17073-16-4 |
|---|---|
製品名 |
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio- |
分子式 |
C10H10Cl2N2S |
分子量 |
261.17 g/mol |
IUPAC名 |
1-(2,5-dichlorophenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H10Cl2N2S/c1-2-5-13-10(15)14-9-6-7(11)3-4-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |
InChIキー |
NVWQXGOPUASPAE-UHFFFAOYSA-N |
異性体SMILES |
C=CCN=C(NC1=C(C=CC(=C1)Cl)Cl)S |
SMILES |
C=CCNC(=S)NC1=C(C=CC(=C1)Cl)Cl |
正規SMILES |
C=CCNC(=S)NC1=C(C=CC(=C1)Cl)Cl |
その他のCAS番号 |
17073-16-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



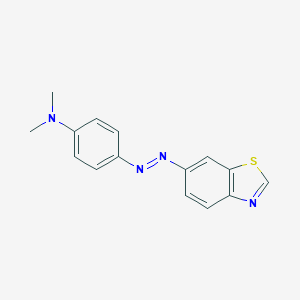
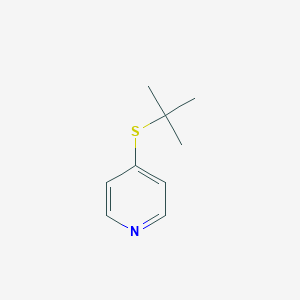
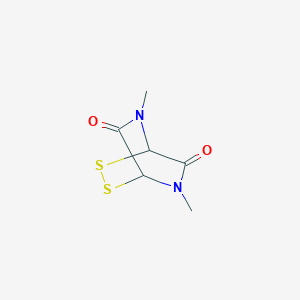
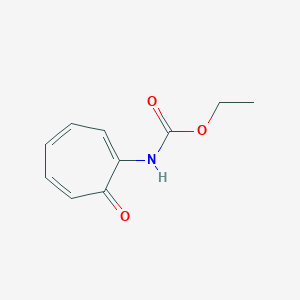
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
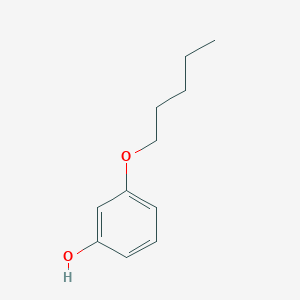
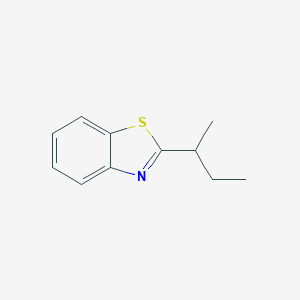
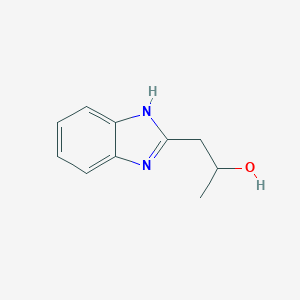
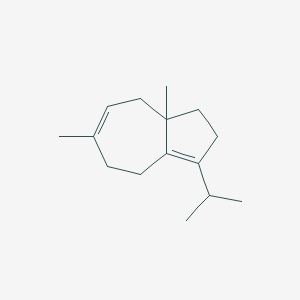
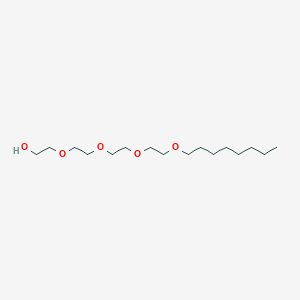
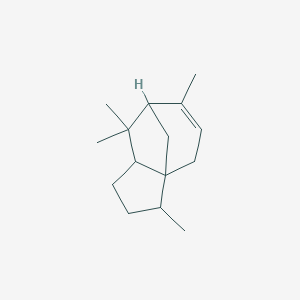
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
